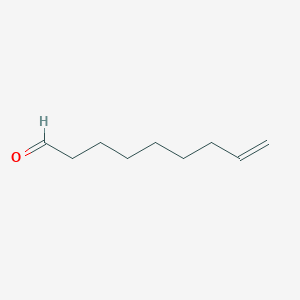

non-8-enal

Descripción general

Descripción

8-Nonenal, also known as 8-Nonenal, is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 90% min..

The exact mass of the compound 8-Nonenal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Nonenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nonenal including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

El non-8-enal se usa en la síntesis química . Está disponible en forma líquida y se usa en varias reacciones químicas .

Acceso enantioselectivo a ésteres carboxílicos β-ciano

El this compound se ha utilizado en un acceso asimétrico catalizado por carbeno a ésteres carboxílicos β-ciano quirales . Esta reacción implica la protonación enantioselectiva del carbono - del enal . Los ésteres β carboxílicos -ciano enriquecidos ópticamente de este método se pueden transformar fácilmente en medicamentos que incluyen derivados de ácidos -aminobutíricos como el Rolipram .

Actividad Biológica

8-Nonenal, a nine-carbon aldehyde, is a significant compound derived from the oxidative degradation of unsaturated fatty acids. It is known for its presence in various biological systems and its implications in human health, particularly due to its role in oxidative stress and inflammation. This article explores the biological activities of 8-nonenal, including its effects on cellular processes, toxicity, and potential therapeutic applications.

8-Nonenal is primarily formed through lipid peroxidation, a process where free radicals attack lipids, leading to the generation of reactive aldehydes. It has been identified as a key contributor to the "plastic" off-odor in polyethylene packaging, indicating its relevance in both food safety and environmental chemistry .

Biological Activity and Mechanisms

Oxidative Stress and Inflammation

8-Nonenal has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) in various cell types. This oxidative stress can lead to cellular damage and has been implicated in several chronic diseases. For instance, studies have demonstrated that 8-nonenal can affect mitochondrial function and contribute to inflammation by activating pathways such as NF-κB, which is crucial for regulating immune responses .

Cellular Effects

Research indicates that 8-nonenal can form adducts with proteins, affecting their function. In particular, it has been shown to modify proteins involved in DNA repair mechanisms, such as 8-oxoguanine DNA glycosylase 1 (OGG1), thereby impairing their activity and potentially contributing to genomic instability . The adduction of OGG1 by 4-hydroxy-2-nonenal (4-HNE), a related aldehyde, suggests that similar mechanisms may be at play with 8-nonenal .

Toxicological Profile

Safety Assessments

Toxicological evaluations have indicated that 8-nonenal does not exhibit significant phototoxic or photoallergic reactions at concentrations up to 1% in human studies . Furthermore, it has been classified as a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 1700 μg/cm², based on read-across data from related compounds .

Reproductive Toxicity

Studies assessing reproductive toxicity have shown that exposure levels below established thresholds do not adversely affect reproductive organs or fertility endpoints . The calculated Margin of Exposure (MOE) for fertility endpoints suggests a low risk associated with typical exposure levels.

Case Studies

-

Diabetes and Cardiac Function

In diabetic models, elevated levels of lipid peroxidation products, including 8-nonenal, were associated with impaired cardiac function. Increased oxidative stress markers were observed alongside decreased activity of DNA repair enzymes like OGG1 . This correlation highlights the potential role of 8-nonenal in exacerbating diabetic complications through oxidative damage. -

Skin Sensitization Studies

A study conducted on human subjects demonstrated that 1% 8-nonenal did not provoke significant allergic reactions or sensitization, reinforcing its safety profile for topical applications .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Aldehyde with nine carbon atoms |

| Formation | Derived from lipid peroxidation |

| Biological Role | Induces oxidative stress; modifies protein functions |

| Toxicity | Low risk for phototoxicity; skin sensitizer at high concentrations |

| Health Implications | Implicated in diabetes-related cardiac dysfunction |

Propiedades

IUPAC Name |

non-8-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZUISHEWOWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052071 | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39770-04-2 | |

| Record name | 8-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-8-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main sensory characteristic associated with 8-nonenal and where can it be found?

A1: 8-Nonenal is primarily known for its contribution to a distinct "plastic" off-odor. This compound has been identified as a major contributor to the undesirable "plastic" aroma detected in polyethylene (PE) containers and the "plastic" flavor observed in food products, like corn chips, stored in such containers. []

Q2: Beyond its presence in plastic materials, are there any natural sources of 8-nonenal?

A2: Yes, 8-nonenal has been identified in biological systems as well. Research indicates that it is a component of the abdominal dorsal scent gland secretions of the male tropical West African shield bug, Sphaerocoris annulus. Interestingly, in this context, it might play a role as a sex pheromone. []

Q3: 8-Nonenal belongs to a larger class of terminally unsaturated aldehydes. How does its structure relate to its odor properties compared to other aldehydes in this class?

A3: Studies investigating the structure-odor relationship of terminally unsaturated aldehydes (ranging from C7 to C13) found that 8-nonenal exhibited the lowest odor threshold. This means it is the most potent odorant within this group. While all tested aldehydes shared a common green odor quality, shorter-chain members exhibited additional fruity notes (grassy, melon, cucumber), while longer-chain homologs possessed soapy and coriander-like characteristics. []

Q4: How is 8-nonenal typically extracted and identified in research settings?

A4: When analyzing polyethylene containers that impart a "plastic" odor, researchers often employ a combination of techniques. Simultaneous distillation/extraction is used to isolate volatile components, followed by gas chromatography/olfactometry (GC/O) to pinpoint the specific odor-causing compounds. Finally, two-dimensional gas chromatography/mass spectrometry (GC/MS) coupled with high-resolution electron ionization and chemical ionization is utilized for definitive identification of 8-nonenal. Confirmation is achieved through comparison with reference spectra and often involves confirmatory synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.